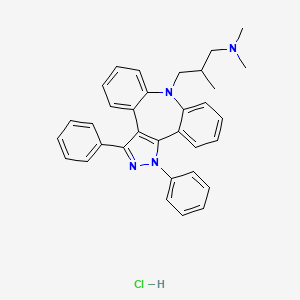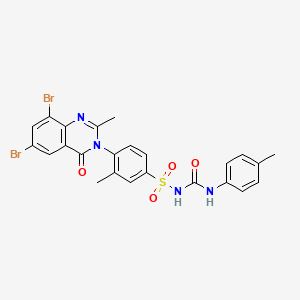
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling with the hydroxyphenyl group. The final step involves the esterification of the acrylate group under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)propanoate
- Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)butanoate
Uniqueness
Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87849-05-6 |
|---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl (E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropyl]pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C23H28N2O3/c1-18-8-10-19(11-9-18)23(27,14-17-25-15-3-4-16-25)21-7-5-6-20(24-21)12-13-22(26)28-2/h5-13,27H,3-4,14-17H2,1-2H3/b13-12+ |
InChI Key |
ZRPSDVVHVWUPEC-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)/C=C/C(=O)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)C=CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


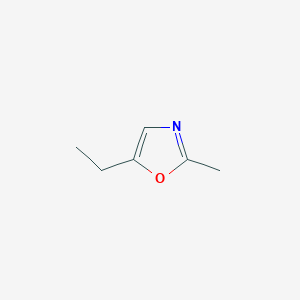
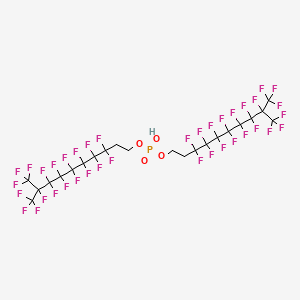

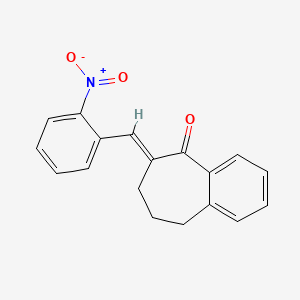
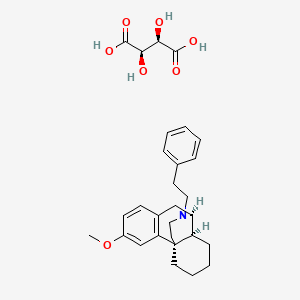
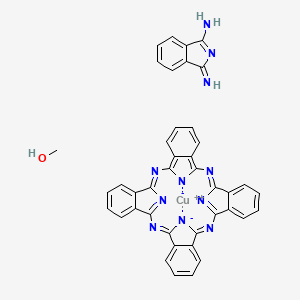

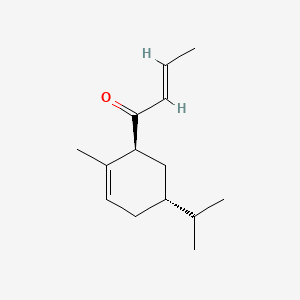
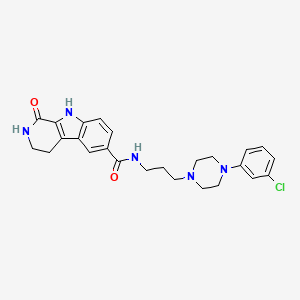
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)


